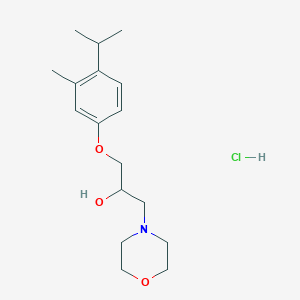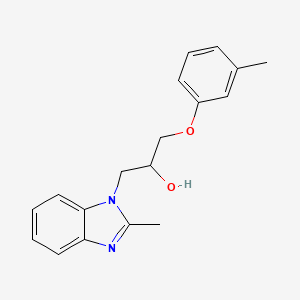
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes.
Applications De Recherche Scientifique
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes. It has been used in studies on asthma, heart failure, and obesity. 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been used to study the effects of β2-adrenergic receptor antagonists on insulin secretion and glucose metabolism.
Mécanisme D'action
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients. It has also been shown to reduce heart rate and blood pressure in patients with heart failure. In addition, 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to reduce lipolysis and increase insulin secretion in response to glucose.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is that it is a highly selective β2-adrenergic receptor antagonist. This means that it can be used to study the effects of β2-adrenergic receptor activation specifically without interfering with other signaling pathways. However, one limitation of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is that it has a relatively short half-life in vivo, which can make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research on 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride. One direction is to investigate the effects of 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride on other physiological processes such as inflammation and immune function. Another direction is to develop new compounds that are more selective for β2-adrenergic receptors and have longer half-lives in vivo. Finally, more research is needed to understand the long-term effects of β2-adrenergic receptor antagonists on various physiological processes.
Méthodes De Synthèse
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process starting from 4-isopropyl-3-methylphenol and 4-morpholineethanol. The synthesis involves several reactions including alkylation, acylation, and cyclization. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride as a hydrochloride salt.
Propriétés
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)17-5-4-16(10-14(17)3)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMIHQVHNRSNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)





